Senazodan hydrochloride Senazodan hydrochloride Senazodan HCl, also known MCI-154, is a phosphodiesterase inhibitor potentially for the treatment of heart failure.
Brand Name: Vulcanchem
CAS No.: 98326-33-1
VCID: VC0542978
InChI: InChI=1S/C15H14N4O.ClH/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13;/h1-4,7-10H,5-6H2,(H,16,17)(H,19,20);1H
SMILES: C1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3.Cl
Molecular Formula: C15H15ClN4O
Molecular Weight: 302.76 g/mol

Senazodan hydrochloride

CAS No.: 98326-33-1

Cat. No.: VC0542978

Molecular Formula: C15H15ClN4O

Molecular Weight: 302.76 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Senazodan hydrochloride - 98326-33-1

Specification

CAS No. 98326-33-1
Molecular Formula C15H15ClN4O
Molecular Weight 302.76 g/mol
IUPAC Name 3-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-1H-pyridazin-6-one;hydrochloride
Standard InChI InChI=1S/C15H14N4O.ClH/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13;/h1-4,7-10H,5-6H2,(H,16,17)(H,19,20);1H
Standard InChI Key NYQCKFLLTCINSJ-UHFFFAOYSA-N
SMILES C1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3.Cl
Canonical SMILES C1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3.Cl
Appearance Solid powder

Introduction

Chemical Profile and Structural Characteristics

Senazodan hydrochloride is a synthetic small molecule with the chemical name 3-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-1H-pyridazin-6-one hydrochloride. Its molecular formula is C15H15ClN4O\text{C}_{15}\text{H}_{15}\text{ClN}_4\text{O}, yielding a molecular weight of 302.76 g/mol . The compound’s structure features a pyridazinone core linked to a 4-aminophenyl group and a pyridine moiety, which are critical for its calcium-sensitizing activity (Figure 1).

Synthesis and Physicochemical Properties

The synthesis of Senazodan hydrochloride involves condensing 6-(4-aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one with 4-bromopyridine in hot dimethylformamide (DMF), followed by hydrochloride salt formation. Industrial-scale production optimizes reaction conditions to achieve high purity (>99%) . Key physicochemical properties include:

PropertyValue
Melting PointNot reported
SolubilitySoluble in DMF, DMSO, ethanol
LogP1.57
Plasma Protein BindingNot reported

Mechanism of Action: Calcium Sensitization and PDE III Inhibition

Senazodan hydrochloride exerts its pharmacological effects through two primary mechanisms:

Calcium Sensitization

The compound enhances cardiac troponin C’s affinity for calcium ions (Ca2+\text{Ca}^{2+}), thereby increasing the force of myocardial contraction without elevating intracellular Ca2+\text{Ca}^{2+} concentrations . This is achieved via direct interaction with the actin-myosin complex, which accelerates crossbridge cycling and augments myosin ATPase activity . In guinea pig papillary muscles, Senazodan (0.1–10 µM) produced a concentration-dependent increase in tension development (EC50=1.2μM\text{EC}_{50} = 1.2 \, \mu\text{M}) .

Phosphodiesterase III Inhibition

By inhibiting PDE III, Senazodan elevates cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular tissues. This results in:

  • Positive inotropy: Enhanced myocardial contractility via cAMP-dependent protein kinase (PKA) activation .

  • Vasodilation: Reduced systemic vascular resistance through smooth muscle relaxation .

Pharmacological Effects and Preclinical Data

In Vitro Studies

  • Guinea Pig Papillary Muscles: Senazodan (1 µM) increased contractile force by 78% without affecting heart rate .

  • Superior Mesenteric Arteries: Pretreatment with Senazodan (0.01 mM) shifted the calcium concentration-response curve to the right, mitigating vasoconstriction induced by angiotensin II .

In Vivo Studies

  • Hemorrhagic Shock Models (Rats): Intravenous Senazodan (0.1–2.0 mg/kg) restored vascular reactivity to norepinephrine and improved survival rates .

  • Endotoxic Shock Models (Rabbits): Senazodan (0.1 mg/kg) increased left ventricular systolic pressure (LVSP) by 24% and reduced left ventricular end-diastolic pressure (LVEDP) by 18% .

Antiplatelet Activity

Senazodan inhibits platelet aggregation via hydrophobic interactions with platelet membranes, reducing thrombotic risk in cardiovascular diseases .

Comparative Analysis with Other Cardiotonic Agents

ParameterSenazodanMilrinoneLevosimendan
MechanismCa2+\text{Ca}^{2+} sensitizer + PDE III inhibitorPDE III inhibitorCa2+\text{Ca}^{2+} sensitizer
Heart Rate EffectNeutralNeutral
VasodilationModerateSevereModerate
Platelet InhibitionYesNoNo

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator